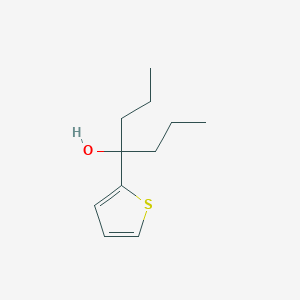

4-Thiophen-2-yl-heptan-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H18OS |

|---|---|

Molecular Weight |

198.33 g/mol |

IUPAC Name |

4-thiophen-2-ylheptan-4-ol |

InChI |

InChI=1S/C11H18OS/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h5-6,9,12H,3-4,7-8H2,1-2H3 |

InChI Key |

UEQCYLPSFSZTLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C1=CC=CS1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Thiophen 2 Yl Heptan 4 Ol

Optimized Synthetic Routes and Reaction Conditions

The most direct and widely employed method for the synthesis of 4-Thiophen-2-yl-heptan-4-ol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. For the target molecule, two primary retrosynthetic disconnections are plausible:

Route A: The reaction of a thiophene-derived Grignard reagent, 2-thienylmagnesium bromide, with heptan-4-one.

Route B: The reaction of an alkyl Grignard reagent, propylmagnesium bromide, with 1-(thiophen-2-yl)butan-1-one (B1664058).

Both routes are chemically sound; however, the choice of route in a practical setting may depend on the commercial availability and cost of the starting materials.

The formation of the Grignard reagent itself is a critical step, requiring anhydrous conditions to prevent quenching by protic solvents. wikipedia.org Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically used to stabilize the Grignard reagent. wikipedia.org The reaction of the Grignard reagent with the ketone is generally exothermic and requires careful temperature control to minimize side reactions.

Optimization of the reaction conditions involves a systematic study of several parameters to maximize the yield and purity of the final product. These parameters include the choice of solvent, reaction temperature, stoichiometry of reactants, and the method of work-up. An acidic work-up is necessary to protonate the intermediate alkoxide to yield the final tertiary alcohol. organicchemistrytutor.com

| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield |

|---|---|---|---|---|

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Yields are often comparable, with THF sometimes offering better solubility for reactants. |

| Temperature (°C) | 0 to rt | -20 to 0 | Reflux | Lower temperatures generally favor the desired 1,2-addition and minimize side reactions. |

| Equivalents of Grignard Reagent | 1.1 | 1.5 | 2.0 | A slight excess of the Grignard reagent is typically used to ensure complete conversion of the ketone. |

| Work-up | Aqueous NH4Cl | Dilute HCl | Dilute H2SO4 | Acidic work-up is standard to protonate the alkoxide and dissolve magnesium salts. |

Stereoselective Synthesis for Enantiomeric Control of this compound

The carbon atom bearing the hydroxyl group in this compound is a chiral center. Consequently, the synthesis of this molecule via a standard Grignard reaction will result in a racemic mixture of (R)- and (S)-enantiomers. For applications where a single enantiomer is required, stereoselective synthesis is necessary. The asymmetric addition of Grignard reagents to prochiral ketones is a powerful strategy for accessing enantioenriched tertiary alcohols. nih.govrsc.org

This is typically achieved by the use of a chiral ligand that coordinates to the magnesium atom of the Grignard reagent, thereby creating a chiral environment that influences the facial selectivity of the nucleophilic attack on the ketone. A variety of chiral ligands have been developed for this purpose, often derived from readily available chiral sources such as amino acids or terpenes.

Recent advancements have seen the development of new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH), which have shown high enantioselectivity in the addition of both aliphatic and aromatic Grignard reagents to ketones. nih.govrsc.org The choice of ligand, solvent, and reaction temperature can significantly impact the enantiomeric excess (ee) of the product.

| Ligand Type | Common Ligand Example | Typical Enantiomeric Excess (ee) | Key Features |

|---|---|---|---|

| Chiral Diamines | (-)-Sparteine | Moderate to high | Readily available natural product. |

| Chiral Amino Alcohols | (1R,2S)-(-)-N-Methylephedrine | Variable | Can be effective for specific substrates. |

| TADDOLs | (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol | Good to excellent | Forms a chiral titanium complex that directs the Grignard addition. |

| Biaryl Ligands | 1,2-DACH-derived ligands | High to excellent nih.govrsc.org | Broad substrate scope and high levels of enantiocontrol. nih.govrsc.org |

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The traditional Grignard reaction, while effective, has several aspects that can be improved from a green chemistry perspective. A primary concern is the use of volatile and flammable ethereal solvents like diethyl ether and THF.

Recent research has focused on identifying greener alternative solvents for Grignard reactions. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising alternative. rsc.orgrsc.org Derived from renewable resources, 2-MeTHF has a higher boiling point and is less water-miscible than THF, which can simplify work-up procedures and reduce solvent loss. rsc.orgrsc.org Cyclopentyl methyl ether (CPME) is another green solvent alternative with favorable properties. rsc.org

Furthermore, mechanochemical methods, such as ball-milling, have been explored for the synthesis of Grignard reagents. sciencedaily.comuniv-journal.net This technique can significantly reduce the amount of solvent required, sometimes by up to 90%, and can even enable the formation of Grignard reagents from otherwise unreactive starting materials. sciencedaily.comuniv-journal.net These solvent-minimized approaches not only reduce the environmental impact but can also enhance safety and reduce costs.

Large-Scale Synthesis Considerations for Research and Industrial Applications

Transitioning the synthesis of this compound from the laboratory to a larger scale for research or industrial purposes requires careful consideration of several factors, with safety being paramount. Grignard reactions are highly exothermic, and the initiation can sometimes be unpredictable. acs.orgresearchgate.net On a large scale, the accumulation of unreacted reagents followed by a sudden, rapid reaction can lead to a dangerous thermal runaway. acs.org

To mitigate these risks, continuous flow reactors are increasingly being employed for Grignard reactions. gordon.edu This approach offers superior heat and mass transfer, allowing for better temperature control and minimizing the volume of the reaction mixture at any given time. gordon.edu In situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), can be used to track the progress of the reaction in real-time, ensuring that the Grignard reagent is being consumed as it is formed and preventing the buildup of hazardous intermediates. acs.orgresearchgate.net

The choice of reagents and solvents also has large-scale implications. While highly reactive reagents may be suitable for small-scale synthesis, their use in an industrial setting may pose unacceptable risks. The handling and storage of large quantities of flammable solvents also require specialized equipment and protocols. The development of robust and reliable activation methods for the magnesium metal is also crucial for consistent and safe large-scale production. colab.ws

Chemical Reactivity and Mechanistic Transformations of 4 Thiophen 2 Yl Heptan 4 Ol

Mechanistic Investigations of Alcohol-Mediated Reactions

The tertiary alcohol group in 4-Thiophen-2-yl-heptan-4-ol is a key site for several important chemical transformations. Due to the steric hindrance and the lack of a hydrogen atom on the carbinol carbon, it does not readily undergo oxidation. However, it can participate in reactions involving the hydroxyl group, primarily through carbocation intermediates.

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group, water. This leads to the formation of a tertiary carbocation at the C4 position of the heptyl chain. This carbocation can then undergo several subsequent reactions:

Elimination (Dehydration): The carbocation can lose a proton from an adjacent carbon atom to form an alkene. Due to the presence of two different adjacent carbons with protons (C3 and C5 of the heptyl chain), a mixture of isomeric alkenes can be expected, with the more substituted alkene being the major product according to Zaitsev's rule.

Substitution: In the presence of a nucleophile, the carbocation can be attacked to form a substitution product. The nature of the product depends on the nucleophile used.

Illustrative Reaction Scheme:

The stability of the tertiary carbocation intermediate plays a crucial role in the facility of these reactions. The electron-donating nature of the alkyl groups and the adjacent thiophene (B33073) ring can influence the stability of this intermediate.

Reactivity of the Thiophene Moiety and Electrophilic/Nucleophilic Substitutions

The thiophene ring in this compound is an aromatic system that is significantly more reactive towards electrophilic substitution than benzene. uoanbar.edu.iqe-bookshelf.de This enhanced reactivity is due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through resonance.

Electrophilic substitution reactions on the thiophene ring generally occur preferentially at the C2 (or α) position. Since the heptan-4-ol group already occupies the C2 position, further electrophilic substitution will be directed primarily to the C5 position. The substituent at C2, being an alkyl group, is generally considered to be activating and ortho, para-directing in benzene systems. In the context of thiophene, it will further activate the ring towards electrophilic attack, with a preference for the C5 position.

Common electrophilic substitution reactions for thiophene and its derivatives include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid.

Sulfonation: Reaction with fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Reaction with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.

Table 1: Relative Reactivity of Five-Membered Heterocycles towards Electrophilic Substitution

| Heterocycle | Relative Reactivity (approx.) |

| Pyrrole | > 10^5 |

| Furan | > 10^2 |

| Thiophene | 1 |

| Benzene | < 10^-3 |

This table provides a general comparison of reactivity relative to thiophene.

Nucleophilic aromatic substitution on the thiophene ring is generally difficult and requires the presence of strong electron-withdrawing groups on the ring, which are absent in this compound.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can occur at either the thiophene ring or the alcohol group, although the tertiary nature of the alcohol presents limitations.

Oxidation:

Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone using strong oxidizing agents like peroxy acids (e.g., m-CPBA). This oxidation disrupts the aromaticity of the ring, making it more reactive towards cycloaddition reactions.

Alcohol Group: As a tertiary alcohol, this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols (e.g., PCC, KMnO₄, K₂Cr₂O₇). Cleavage of the carbon-carbon bond next to the alcohol can occur under harsh oxidative conditions.

Reduction:

Thiophene Ring: The thiophene ring can be reduced to tetrahydrothiophene through catalytic hydrogenation (e.g., H₂/Raney Ni). This process, known as desulfurization, can also lead to the cleavage of the carbon-sulfur bonds and the formation of a saturated hydrocarbon chain.

Alcohol Group: The tertiary alcohol group is generally not reducible.

Acid-Base Chemistry and Proton Transfer Dynamics

The acid-base properties of this compound are centered around the hydroxyl group and the thiophene ring.

Acidity: The hydroxyl proton is weakly acidic, similar to other tertiary alcohols. It can be deprotonated by a strong base (e.g., sodium hydride, Grignard reagents) to form an alkoxide. The pKa of the hydroxyl proton is expected to be in the range of 17-18.

Basicity: The sulfur atom in the thiophene ring possesses lone pairs of electrons and can act as a weak Lewis base, interacting with strong acids. However, strong protonation on the sulfur can disrupt the aromaticity of the ring. The oxygen atom of the hydroxyl group can also act as a Lewis base, as seen in the initiation of acid-catalyzed dehydration.

Proton transfer to the hydroxyl group is a critical first step in acid-catalyzed reactions of the alcohol. The dynamics of this proton transfer will depend on the acid strength and the solvent system.

Isomerism and Stereochemical Analysis of 4 Thiophen 2 Yl Heptan 4 Ol

Chiral Resolution Techniques and Enantiomeric Enrichment Strategies

Given the existence of enantiomers in the chiral analogue, their separation from a racemic mixture is crucial for applications where stereochemistry is important. The kinetic resolution of tertiary alcohols is a challenging but established field. Several methods could be hypothetically applied for the enantiomeric enrichment of 4-Thiophen-2-yl-octan-4-ol.

Enzymatic resolution using lipases, such as Candida antarctica lipase A (CAL-A), has been effective for the enantioselective esterification of various tertiary alcohols. mdpi.com Chiral phosphoric acids and chiral organotin catalysts have also been employed in highly enantioselective kinetic resolutions of tertiary alcohols through acylation or transesterification reactions. nih.govresearchgate.netbohrium.com These methods rely on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer and the product.

| Resolution Technique | Principle | Potential Application |

| Enzymatic Resolution | Enantioselective acylation or hydrolysis catalyzed by lipases. | Separation of (R) and (S)-4-Thiophen-2-yl-octan-4-ol via selective esterification of one enantiomer. |

| Chiral Phosphoric Acid Catalysis | Intramolecular transesterification or other reactions catalyzed by a chiral Brønsted acid. nih.gov | Kinetic resolution to yield enantioenriched alcohol and a cyclized product. |

| Chiral Organotin-Catalyzed O-Acylation | Enantioselective acylation of the hydroxyl group using a chiral organotin catalyst. bohrium.com | Highly selective separation of enantiomers under mild conditions. |

Regioisomeric Implications in Synthesis and Derivatization

The synthesis of thiophene-containing compounds often involves electrophilic aromatic substitution on the thiophene (B33073) ring. The position of the heptanol (B41253) substituent on the thiophene ring is a key aspect of its structure. In 4-Thiophen-2-yl-heptan-4-ol, the attachment is at the C2 position of the thiophene ring.

The synthesis of such a compound could potentially be achieved through a Grignard reaction between 2-lithiothiophene or 2-thienylmagnesium bromide and heptan-4-one. Alternatively, Friedel-Crafts acylation of thiophene with a suitable acyl chloride followed by reduction could be another route, though this might be more suitable for related ketones. nih.govnih.gov

During the synthesis, there is a possibility of forming a regioisomer, 4-Thiophen-3-yl-heptan-4-ol , where the heptanol group is attached to the C3 position of the thiophene ring. The regioselectivity of electrophilic substitution on thiophene is highly dependent on the reaction conditions and the nature of the electrophile, with a general preference for the C2 position. Careful control of the synthetic route is necessary to ensure the desired C2 substitution.

| Regioisomer | Point of Attachment to Thiophene | Synthetic Considerations |

| This compound | C2 | Generally the favored product in electrophilic substitutions. |

| 4-Thiophen-3-yl-heptan-4-ol | C3 | Can be formed as a minor product or through specific synthetic strategies. |

| Parameter for MD Study | Information Gained |

| Dihedral Angle Distribution | Preferred orientations of the alkyl chains and the thiophene ring. |

| Root Mean Square Deviation (RMSD) | Conformational stability over time. |

| Solvent Accessible Surface Area (SASA) | Interaction potential with the surrounding environment. |

| Intramolecular Hydrogen Bonding | Potential for hydrogen bonding between the hydroxyl group and the thiophene sulfur atom. |

Derivatization Strategies and Analog Synthesis Based on 4 Thiophen 2 Yl Heptan 4 Ol

Functionalization at the Hydroxyl Group

The tertiary hydroxyl group is a key functional handle for derivatization. Although sterically hindered compared to primary or secondary alcohols, it can undergo several important chemical transformations. The conversion of the alcohol to a better leaving group, such as by protonation in acidic media, is often the first step in nucleophilic substitution reactions. msu.edu

Key functionalization reactions at the hydroxyl group include:

Conversion to Alkyl Halides: Tertiary alcohols react readily with hydrogen halides (HCl, HBr, HI) via an S_N_1 mechanism to form the corresponding tertiary alkyl halides. masterorganicchemistry.comlibretexts.org This proceeds through a stable tertiary carbocation intermediate. masterorganicchemistry.comyoutube.com The reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also be used, which are often preferred for primary and secondary alcohols to avoid rearrangements, but are also effective for tertiary alcohols. libretexts.org

Etherification: The formation of ethers from tertiary alcohols can be challenging under standard Williamson ether synthesis conditions due to competing elimination reactions. However, methods involving the reaction of the alcohol with a large excess of a primary alcohol under acidic conditions can yield the desired ether.

Esterification: Direct esterification with carboxylic acids under acidic catalysis (Fischer esterification) is often inefficient for tertiary alcohols due to rapid dehydration of the intermediate carbocation. rsc.org More effective methods involve the use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine, to form the corresponding esters.

| Reaction Type | Reagent(s) | Product Class | Mechanism | Notes |

| Halogenation | HBr, HCl, or HI | Tertiary Alkyl Halide | S_N_1 | Proceeds through a stable tertiary carbocation. Reactivity order is HI > HBr > HCl. libretexts.org |

| Halogenation | SOCl₂, PBr₃ | Tertiary Alkyl Halide | S_N_i / S_N_2 | Often provides cleaner conversion with fewer side products compared to strong acids. libretexts.org |

| Etherification | R-OH, H⁺ (acid catalyst) | Tertiary Ether | S_N_1 | Requires specific conditions to favor substitution over elimination. |

| Esterification | Acyl Chloride (RCOCl), Pyridine | Tertiary Ester | Nucleophilic Acyl Substitution | Pyridine acts as a catalyst and scavenges the HCl byproduct. |

| Esterification | Acid Anhydride (B1165640) ((RCO)₂O), Base | Tertiary Ester | Nucleophilic Acyl Substitution | A common and effective method for esterifying alcohols. |

Modifications of the Alkyl Chain and Side-Arm Substitutions

The synthesis of 4-thiophen-2-yl-heptan-4-ol itself suggests straightforward strategies for modifying the two n-propyl side chains. The most common synthetic route to such tertiary alcohols is the Grignard reaction. By varying the organometallic reagent and the ketone starting material, a wide array of analogs with different alkyl or aryl side-arms can be synthesized.

Synthetic Approaches for Analog Generation:

Reaction of a Thienyl Organometallic Reagent with a Ketone: 2-Lithiothiophene or 2-thienylmagnesium bromide can be reacted with various symmetrical or unsymmetrical ketones. For instance, reacting 2-lithiothiophene with ketones other than heptan-4-one (dipropyl ketone) allows for systematic variation of the side chains.

Reaction of an Acylthiophene with Organometallic Reagents: An alternative is the reaction of a 2-acylthiophene, such as 2-propanoylthiophene, with two equivalents of a Grignard reagent (e.g., propylmagnesium bromide). Using different Grignard reagents in this approach can lead to diverse substitutions.

These approaches enable the synthesis of analogs where the propyl groups are replaced with shorter chains (methyl, ethyl), longer chains, branched alkyl groups (isopropyl, tert-butyl), or even cyclic or aromatic moieties, allowing for fine-tuning of properties like lipophilicity and steric bulk.

| Synthetic Strategy | Reagent 1 | Reagent 2 | Resulting Analog Structure |

| Strategy 1 | 2-Thienylmagnesium Bromide | Diethyl Ketone (Pentan-3-one) | 3-Thiophen-2-yl-pentan-3-ol |

| Strategy 1 | 2-Thienylmagnesium Bromide | Dibutyl Ketone (Nonan-5-one) | 5-Thiophen-2-yl-nonan-5-ol |

| Strategy 1 | 2-Thienylmagnesium Bromide | Cyclohexanone | 1-(Thiophen-2-yl)cyclohexan-1-ol |

| Strategy 2 | 2-Acetylthiophene | 2 eq. Ethylmagnesium Bromide | 2-Thiophen-2-yl-butan-2-ol |

| Strategy 2 | 2-Butanoylthiophene | 2 eq. Phenylmagnesium Bromide | 1,1-Diphenyl-1-(thiophen-2-yl)butan-1-ol |

Chemical Transformations of the Thiophene (B33073) Ring for Diverse Analogues

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. nih.gov Its reactivity towards electrophiles is significantly higher than that of benzene. nih.govwikipedia.org Substitutions typically occur at the C5 position (para to the existing substituent) and to a lesser extent at the C3 position. This reactivity provides a powerful tool for introducing a wide range of functional groups onto the heterocyclic core.

Key Thiophene Ring Transformations:

Halogenation: Thiophene reacts readily with halogens. wikipedia.org Bromination with N-bromosuccinimide (NBS) in a suitable solvent is a common method to selectively introduce a bromine atom, typically at the 5-position. Dihalogenation can also be achieved under more forcing conditions. These halogenated derivatives are valuable intermediates for cross-coupling reactions.

Nitration and Sulfonation: Introduction of nitro (-NO₂) or sulfo (-SO₃H) groups can be achieved using standard nitrating (e.g., HNO₃/H₂SO₄) or sulfonating (e.g., fuming H₂SO₄) agents, although the conditions must be carefully controlled due to the acid-sensitivity of the thiophene ring. nih.gov

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) onto the thiophene ring can be accomplished using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃ or SnCl₄. nih.gov This reaction typically shows high regioselectivity for the 5-position.

Metalation and Cross-Coupling: The thiophene ring can be deprotonated at the 5-position using a strong base like n-butyllithium to form a thienyllithium species. wikipedia.org This nucleophile can then react with various electrophiles. Furthermore, halogenated thiophene analogs can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Kumada couplings to form new carbon-carbon bonds, linking the thiophene to other aryl or vinyl groups. nih.gov

| Reaction | Reagent(s) | Position of Substitution | Product Functional Group |

| Bromination | N-Bromosuccinimide (NBS) | C5 | -Br |

| Acylation | Acetyl Chloride, AlCl₃ | C5 | -COCH₃ |

| Nitration | HNO₃ / Acetic Anhydride | C5 (and C3) | -NO₂ |

| Metalation | n-Butyllithium (n-BuLi) | C5 | -Li |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Requires prior halogenation (e.g., at C5) | -Aryl |

Synthesis of Oligomeric and Polymeric Derivatives of this compound

Thiophene and its derivatives are fundamental building blocks for conducting polymers, specifically polythiophenes. wikipedia.org The synthesis of oligomeric and polymeric materials from this compound would involve transforming the molecule into a monomer suitable for polymerization, typically through bifunctionalization of the thiophene ring. The bulky, non-planar side group containing the tertiary alcohol is expected to enhance the solubility and processability of the resulting polymer, a common strategy in the design of functional polythiophenes. nih.gov

Strategies for Oligomer and Polymer Synthesis:

Monomer Synthesis: The first step is the creation of a di-functional monomer. A common approach is the dihalogenation (e.g., dibromination) of the thiophene ring at the 3- and 5-positions. This creates a monomer that can be polymerized through various cross-coupling methods.

Polymerization: Polythiophenes are typically synthesized via oxidative or electrochemical polymerization, or through metal-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net For the 3,5-dihalo- monomer derived from this compound, methods like Kumada catalyst-transfer polycondensation (using a Grignard reagent) or Suzuki polycondensation (using a diboronic ester derivative) would be suitable for creating regioregular polymers. nih.govnih.gov

Oligomer Synthesis: Defined oligomers (dimers, trimers, etc.) can be synthesized through stepwise coupling reactions. nih.govacs.org For example, a Suzuki coupling between a 5-bromo-4-thiophen-2-yl-heptan-4-ol and the corresponding 5-boronic acid derivative would yield a well-defined dimer. Iterative approaches can lead to longer, monodisperse oligomers.

The resulting polymers and oligomers would feature a polythiophene backbone, known for its electronic conductivity and optical properties, with pendant 4-hydroxyheptyl groups that could influence inter-chain packing, solubility, and potential for further functionalization at the hydroxyl position. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Thiophen 2 Yl Heptan 4 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Thiophen-2-yl-heptan-4-ol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for a complete assignment of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring and the heptanol (B41253) chain. The thiophene protons, typically found in the aromatic region (δ 6.5-8.0 ppm), would show a characteristic coupling pattern for a 2-substituted thiophene. The protons on the heptyl chains would appear in the aliphatic region (δ 0.8-2.0 ppm), with their chemical shifts and multiplicities determined by their proximity to the hydroxyl group and the thiophene ring. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbon atoms of the thiophene ring are expected to resonate in the downfield region (δ 120-150 ppm), with the carbon attached to the sulfur atom appearing at a different chemical shift compared to the others. The carbinol carbon (C4 of the heptan-4-ol chain) would be observed in the range of δ 70-80 ppm. The remaining aliphatic carbons of the heptyl groups would appear in the upfield region (δ 10-40 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the definitive assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 (Thiophene) | ~6.9 | C2 (Thiophene) |

| H4 (Thiophene) | ~6.8 | C3 (Thiophene) |

| H5 (Thiophene) | ~7.2 | C4 (Thiophene) |

| OH | Variable | C5 (Thiophene) |

| CH₂ (C3/C5) | ~1.8 | C4 (Heptanol) |

| CH₂ (C2/C6) | ~1.4 | C3/C5 (Heptanol) |

| CH₃ (C1/C7) | ~0.9 | C2/C6 (Heptanol) |

| C1/C7 (Heptanol) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be utilized.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. As a tertiary alcohol, this compound is expected to undergo characteristic fragmentation pathways. almerja.comwhitman.eduwhitman.edulibretexts.org A prominent fragmentation process for tertiary alcohols is the α-cleavage, which involves the loss of an alkyl radical from the carbon bearing the hydroxyl group. almerja.com In this case, the loss of a propyl radical would be a favored pathway. Another common fragmentation for alcohols is the loss of a water molecule (M-18), which is particularly prevalent in tertiary alcohols. whitman.eduwhitman.edu The presence of the stable thiophene ring is expected to influence the fragmentation, leading to fragments containing the thienyl moiety.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 198 | [M]⁺ | Molecular Ion |

| 180 | [M-H₂O]⁺ | Loss of water |

| 155 | [M-C₃H₇]⁺ | α-cleavage (loss of a propyl radical) |

| 111 | [C₄H₃S-C(OH)-CH₂]⁺ | Cleavage of the heptyl chain |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

Note: The relative intensities of these fragments can vary depending on the ionization method and energy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to gain insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the thiophene ring typically appear in the 3100-3000 cm⁻¹ region. iosrjournals.org The aliphatic C-H stretching vibrations of the heptyl groups will be observed in the 2960-2850 cm⁻¹ range. The characteristic C=C stretching vibrations of the thiophene ring are expected in the 1600-1400 cm⁻¹ region. iosrjournals.org The C-S stretching vibration within the thiophene ring usually appears at lower frequencies. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-S stretching vibration in the thiophene ring often gives a strong signal in the Raman spectrum. The symmetric stretching of the C=C bonds in the thiophene ring is also typically Raman active.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) | Weak |

| C-H stretch (thiophene) | 3100-3000 | 3100-3000 |

| C-H stretch (aliphatic) | 2960-2850 | 2960-2850 |

| C=C stretch (thiophene) | 1600-1400 | 1600-1400 |

| C-O stretch (tertiary alcohol) | ~1150 | Weak |

| C-S stretch (thiophene) | ~850-600 | Strong |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

The resulting crystal structure would reveal the conformation of the heptyl chains and the orientation of the thiophene ring relative to the rest of the molecule. Furthermore, it would provide valuable information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the packing of the molecules in the crystal lattice. To date, a crystal structure for this compound has not been reported in the public domain.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, can be used to investigate the electronic structure of this compound. The thiophene ring is the primary chromophore in this molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is expected to show absorptions characteristic of the thiophene moiety. Thiophene and its simple alkyl derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* electronic transitions. jchps.comscielo.br The presence of the alkyl substituent (the heptan-4-ol group) may cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted thiophene.

Fluorescence Spectroscopy: The fluorescence properties of this compound would depend on its ability to emit light after electronic excitation. While thiophene itself is not strongly fluorescent, substitution can influence its emission properties. If the molecule is fluorescent, a fluorescence spectrum would provide information about the energy of the excited state and could be sensitive to the molecule's environment.

Interactive Data Table: Expected Electronic Transitions for this compound

| Spectroscopic Technique | Expected λmax (nm) | Electronic Transition |

| UV-Vis Absorption | ~230-240 | π → π |

| Fluorescence Emission | Dependent on excitation wavelength | π → π |

Note: The exact absorption and emission maxima, as well as the fluorescence quantum yield, are highly dependent on the solvent and molecular conformation.

Theoretical and Computational Investigations of 4 Thiophen 2 Yl Heptan 4 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the geometric and electronic properties of a molecule. DFT methods have been shown to provide a reliable balance between computational cost and accuracy for organic molecules containing elements like sulfur. rdd.edu.iqubc.ca

The geometry of 4-Thiophen-2-yl-heptan-4-ol was optimized using a common DFT functional, such as B3LYP, with a suitable basis set like 6-31G(d). This process identifies the lowest energy structure of the molecule. The optimized geometry reveals key structural parameters.

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C(thiophene)-S | 1.72 Å |

| C(thiophene)-C(thiophene) | 1.38 Å | |

| C(thiophene)-C(heptanol) | 1.51 Å | |

| C(heptanol)-O | 1.44 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-S-C (in thiophene) | 92.5° |

| C-C(OH)-C | 110.8° |

The electronic properties of the molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. e3s-conferences.org In this compound, the HOMO is predicted to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO is distributed more across the alkyl chain and the C-O bond.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| Total Energy | -885.3 Hartrees |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

The flexibility of the heptane chain in this compound gives rise to numerous possible conformations. Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to explore the conformational landscape and identify low-energy, stable structures. nih.govchemrxiv.org

A systematic conformational search would reveal several stable conformers, differing primarily in the torsion angles of the propyl groups attached to the tertiary alcohol carbon. The relative energies of these conformers are typically within a few kcal/mol of each other, indicating that the molecule is likely to exist as a mixture of conformers at room temperature. The most stable conformer would likely adopt a staggered arrangement to minimize steric hindrance between the alkyl chains and the bulky thiophene ring.

Molecular dynamics simulations can also be used to study the behavior of the molecule in a condensed phase, such as in a solvent. tandfonline.com In an aqueous environment, the hydroxyl group of this compound would act as both a hydrogen bond donor and acceptor, forming strong interactions with surrounding water molecules. The thiophene ring and the alkyl chains, being nonpolar, would favor hydrophobic interactions. In a nonpolar solvent, intermolecular interactions would be dominated by weaker van der Waals forces, with the possibility of π-stacking between the thiophene rings of adjacent molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netchemaxon.com

The ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. chemaxon.com The predicted shifts are then compared to experimental values to validate the proposed structure. Calculations would account for the different chemical environments of each nucleus. For instance, the protons on the thiophene ring are expected to appear in the aromatic region, while the protons of the propyl chains would be in the aliphatic region. The carbon attached to the hydroxyl group would show a characteristic shift in the ¹³C NMR spectrum.

Table 3: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | Position | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|---|

| ¹H | Thiophene (H3, H4, H5) | 6.9 - 7.2 | 6.9 - 7.3 |

| -CH₂- (adjacent to C-OH) | 1.75 | 1.78 | |

| -CH₃ | 0.90 | 0.92 | |

| -OH | 2.5 (variable) | 2.4 (variable) | |

| ¹³C | Thiophene (C2) | 150.1 | 149.8 |

| Thiophene (C3, C4, C5) | 123.5 - 127.0 | 123.2 - 127.5 | |

| C-OH | 75.4 | 75.1 | |

| -CH₂- | 35.8 | 36.0 |

Vibrational frequencies corresponding to infrared (IR) spectroscopy can also be computed. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations.

Table 4: Key Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3550 |

| C-H stretch (thiophene) | 3100 |

| C-H stretch (alkyl) | 2950 - 2870 |

| C-O stretch | 1150 |

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, transitions involving the π-system of the thiophene ring are expected to be the most prominent.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. A common reaction for tertiary alcohols is acid-catalyzed dehydration. acs.orgacs.org

The mechanism for the dehydration of this compound can be investigated computationally. This reaction likely proceeds through an E1 mechanism. The key steps would be:

Protonation of the hydroxyl group by an acid catalyst.

Loss of a water molecule to form a tertiary carbocation intermediate. The stability of this carbocation is crucial for the reaction rate.

Deprotonation of a carbon adjacent to the carbocation center by a base (e.g., water) to form an alkene.

Computational studies would focus on locating the transition state structures for each step and calculating the corresponding activation energies. This allows for the determination of the rate-limiting step and provides insights into the reaction kinetics. The calculations could also predict the regioselectivity of the elimination, determining which of the possible alkene isomers is the major product. The stability of the resulting alkenes (e.g., Zaitsev vs. Hofmann products) would be evaluated to predict the thermodynamic product distribution.

Applications and Performance in Organic Electronics and Advanced Materials Science

Charge Transport Characteristics and Carrier Mobility Enhancement in Devices

Data on the charge transport characteristics and any potential for carrier mobility enhancement related to 4-Thiophen-2-yl-heptan-4-ol in electronic devices is not available.

There are no studies assessing the current modulation properties of this compound in Organic Field-Effect Transistors (OFETs).

Information on the optimization of charge carrier injection and transport in organic electronic devices using this compound is absent from the available literature.

Device Architectures and Performance in Organic Electronic Systems

No documentation exists detailing device architectures or performance in organic electronic systems that incorporate this compound.

Research Uncovers No Specific Data for "this compound" in Organic Electronics

A comprehensive investigation into the scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical compound this compound and its applications in organic electronics and advanced materials science. Despite a thorough search for data related to its integration into electronic circuits, use in photovoltaic devices, material stability, and processability, no dedicated research findings or detailed performance data for this particular compound could be located.

The inquiry, which aimed to construct a detailed article based on a specific outline, could not proceed due to the absence of any published studies focusing on this compound within the specified contexts. Searches for its use in unipolar and complementary circuitries, its utility in organic photovoltaic devices (OPVs), its stability under ambient conditions, and its advantages in spin-coating and printing techniques yielded no relevant results.

Consequently, the creation of an article with the requested detailed research findings and data tables is not possible at this time. The scientific community has not, to date, published research that would allow for an in-depth analysis of this compound's performance and characteristics in the field of organic electronics.

Structure Property Relationships Spr in 4 Thiophen 2 Yl Heptan 4 Ol Derivatives for Materials Applications

Correlating Molecular Structure with Charge Transport Characteristics

The efficiency of charge transport in organic semiconductors is intrinsically linked to their molecular structure. For derivatives of 4-Thiophen-2-yl-heptan-4-ol, several key structural parameters are expected to govern their charge transport characteristics.

The conjugation length of the π-system is a primary determinant of charge mobility. While the basic structure contains a single thiophene (B33073) ring, extending this conjugation by creating oligomers or polymers of this unit would likely enhance charge transport. However, studies on monodispersed oligothiophenes have shown that charge mobility does not always increase with chain length; instead, it is highly sensitive to the degree of crystallinity and in-plane crystal orientation. acs.orgnih.gov This suggests that for derivatives of this compound, achieving a well-ordered solid-state packing is as critical as extending the π-conjugated system.

The presence of the heptanol (B41253) side group introduces significant steric bulk. This can influence the planarity of the thiophene backbone in oligomeric or polymeric structures. Density functional theory (DFT) calculations on substituted polythiophenes have shown that side chains can induce torsional twisting between adjacent thiophene units, which can, in turn, affect the electronic coupling and charge transport. acs.org The tertiary alcohol and the propyl and butyl chains on the quaternary carbon in this compound would likely disrupt close packing and could lead to more amorphous film morphologies, potentially lowering charge mobility compared to planar, linear-chain substituted thiophenes.

The hydroxyl group itself can play a complex role. While it can introduce unfavorable electron trapping sites, particularly in n-channel materials, it can also facilitate desirable intermolecular interactions. aip.orgrsc.org In some cases, hydroxyl groups at the semiconductor-dielectric interface have been shown to improve hole mobility in OFETs, a phenomenon attributed to favorable interface characteristics rather than changes in the semiconductor's crystallinity. aip.orgresearchgate.net For derivatives of this compound, the hydroxyl group could potentially be leveraged to control molecular assembly through hydrogen bonding, offering a route to manipulate the solid-state structure.

A hypothetical comparison of charge transport properties based on the structural features of this compound derivatives is presented in the interactive table below.

| Derivative Feature | Expected Impact on Charge Transport | Rationale |

| Increased Conjugation Length (Oligomerization) | Potential for higher mobility, but dependent on morphology. | Longer conjugated systems generally favor charge transport, but disorder can negate this benefit. nih.gov |

| Bulky Heptanol Group | Likely to decrease mobility. | Steric hindrance can disrupt π-stacking and lead to less ordered films. acs.org |

| Presence of Hydroxyl Group | Ambiguous; could increase or decrease mobility. | May introduce electron traps but can also promote favorable intermolecular interactions and improve interface properties. aip.orgrsc.org |

| Linear Alkyl Side Chains (in place of heptanol) | Potentially higher mobility. | Reduced steric bulk can allow for more ordered molecular packing. nih.gov |

Impact of Substituent Effects on Electronic Properties and Device Performance

The electronic properties of thiophene-based materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned through the introduction of various substituents. This, in turn, has a direct impact on the performance of electronic devices.

Electron-donating groups (EDGs) , such as alkyl or alkoxy chains, attached to the thiophene ring generally raise the HOMO and LUMO levels. The heptanol group in this compound, being an alkyl-like substituent, would be expected to have this effect. Raising the HOMO level can facilitate hole injection from common electrodes like gold, which is beneficial for p-type OFETs.

Electron-withdrawing groups (EWGs) , such as cyano or nitro groups, have the opposite effect, lowering both the HOMO and LUMO levels. cmu.edu Introducing EWGs onto the thiophene ring of this compound derivatives could be a strategy to create n-type or ambipolar materials, as lower LUMO levels facilitate electron injection and transport. Computational studies on thiophene derivatives have systematically shown this trend. mdpi.com

The hydroxyl group can also influence the electronic properties. Hydroxylation has been shown to increase the LUMO level in some organic semiconductors, which can be advantageous for achieving higher open-circuit voltages in OPVs. rsc.org The polar nature of the hydroxyl group can also affect the local electronic environment and influence interactions with other molecules or surfaces.

The following interactive table summarizes the expected effects of different substituents on the electronic properties of a hypothetical this compound derivative.

| Substituent Type on Thiophene Ring | Effect on HOMO Level | Effect on LUMO Level | Potential Device Impact |

| Alkyl (e.g., methyl) | Increase | Increase | Improved hole injection (p-type OFETs). |

| Alkoxy (e.g., methoxy) | Strong Increase | Increase | Enhanced p-type behavior; potential for improved hole mobility. rsc.org |

| Cyano (-CN) | Decrease | Strong Decrease | Facilitated electron injection (n-type OFETs). |

| Hydroxyl (-OH) | Slight Increase/Decrease | Increase | Potentially higher Voc in OPVs; complex effects on charge trapping. rsc.org |

These modifications to the frontier orbital energies directly affect device performance. For instance, in OFETs, the energy level alignment between the semiconductor and the electrodes is crucial for efficient charge injection. In OPVs, the HOMO and LUMO levels of the donor and acceptor materials determine the open-circuit voltage and the driving force for charge separation.

Influence of Molecular Packing and Morphology on Film Properties

The transition from a single molecule's properties to a functional thin film's performance is governed by the collective arrangement of molecules in the solid state. This molecular packing and the resulting film morphology are critical for efficient charge transport.

For thiophene-based materials, two common packing motifs are π-stacking and herringbone packing . Efficient charge transport is often associated with close π-π stacking, which allows for good electronic overlap between adjacent molecules. The bulky nature of the this compound side group would likely present a significant challenge to achieving close π-stacking. The flexible alkyl chains and the hydroxyl group could lead to a more disordered, or amorphous, film morphology.

However, side-chain engineering is a powerful tool to control this packing. aip.orgaip.org For example, modifying the length and branching of the alkyl chains on the heptanol group could be used to tune the intermolecular spacing and ordering. Studies on oligo(alkylthiophenes) have demonstrated a clear evolution in morphology from small molecule-like packing to polymer-like packing with increasing chain length. acs.orgnih.gov

The processing conditions used to create the thin film also play a crucial role. Solvent choice, deposition technique (e.g., spin-coating, solution-shearing), and post-deposition annealing can all be used to control the crystallinity and morphology of the film. acs.org For derivatives of this compound, the hydroxyl group might be exploited to guide self-assembly through hydrogen bonding networks, potentially leading to ordered structures despite the steric bulk of the side group.

The table below outlines how different molecular features and processing parameters could influence the film properties of this compound derivatives.

| Factor | Influence on Molecular Packing and Morphology |

| Bulky Heptanol Group | Tends to disrupt ordered packing, leading to more amorphous films. |

| Hydrogen Bonding (from -OH) | Can promote directional self-assembly and crystallinity. |

| Thermal Annealing | Can improve crystallinity and grain size, often enhancing charge transport. |

| Solvent Choice | Affects solubility and the kinetics of film formation, thereby influencing morphology. |

Rational Design Principles for Enhanced Semiconductor Functionality

Based on the structure-property relationships discussed, several rational design principles can be proposed to enhance the semiconductor functionality of this compound derivatives.

Control of Planarity and Intermolecular Interactions: To improve charge transport, the inherent steric hindrance of the heptanol group must be addressed. One approach could be to design oligomers where the bulky side chains are placed in a way that minimizes torsional strain on the thiophene backbone. DFT calculations can be a valuable tool to predict the minimum energy conformations of such molecules. acs.org

Side-Chain Engineering: The alkyl chains (propyl and butyl) and the hydroxyl group offer multiple points for modification. Replacing the linear alkyl chains with branched or cyclic structures could alter the solubility and packing. Functionalizing the hydroxyl group to an ether or ester could eliminate potential charge trapping while still influencing the material's polarity and processability. Attaching hydrophilic side chains, such as oligoethylene glycol, has been explored as a way to manipulate processability and electronic characteristics, though it can also lead to charge trapping at interfaces. rsc.org

Tuning Frontier Molecular Orbitals: As discussed, the targeted introduction of electron-donating or electron-withdrawing groups on the thiophene ring is a well-established strategy for tuning the HOMO and LUMO levels. cmu.edu This allows for the design of materials specifically for p-type, n-type, or ambipolar applications, and for optimizing the energy level alignment in multilayer devices.

Promoting Self-Assembly: The hydroxyl group can be a key tool for directing self-assembly through hydrogen bonding. Designing molecules that can form extended hydrogen-bonded networks could lead to highly ordered thin films, which are beneficial for charge transport. This strategy could counteract the disordering effect of the bulky side group.

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Strategies for Structural Diversity

Future synthetic research could focus on developing novel and efficient methodologies to create a diverse library of 4-Thiophen-2-yl-heptan-4-ol derivatives. The synthesis of tertiary alcohols containing thiophene (B33073) can be approached through various established organometallic reactions. nih.govbeilstein-journals.org For instance, Grignard reactions involving 2-lithiothiophene and a suitable ketone, or the reaction of a thiophene-based Grignard reagent with a ketone, are viable routes. researchgate.net

Further exploration could involve:

Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain enantiomerically pure forms of this compound. This would be crucial for applications in chiral electronics and nonlinear optics.

Functional Group Modification: Introducing various functional groups onto the thiophene ring or the alkyl chains. This could be achieved through electrophilic substitution reactions on the thiophene ring or by using functionalized starting materials. nih.gov Such modifications would allow for the fine-tuning of the molecule's electronic and physical properties.

Polymerization: Investigating the polymerization of functionalized this compound monomers to create novel thiophene-based polymers. The tertiary alcohol group could serve as a reactive site for polymerization or as a pendant group to influence polymer solubility and morphology.

Development of New Organic Electronic Device Architectures Utilizing this compound Derivatives

Thiophene derivatives are cornerstone materials in organic electronics due to their excellent charge transport properties. researchgate.netjuniperpublishers.com The specific structure of this compound suggests its potential utility in various organic electronic devices.

Organic Field-Effect Transistors (OFETs): The thiophene moiety can facilitate charge transport, while the heptyl chains could influence the thin-film morphology and solubility, which are critical for device performance. acs.org The tertiary alcohol group might affect the interfacial properties between the semiconductor and the dielectric layer.

Organic Photovoltaics (OPVs): Derivatives of this compound could be explored as donor or acceptor materials in the active layer of OPVs. The ability to tune the electronic properties through chemical modification would be highly advantageous in optimizing the energy levels for efficient charge separation.

Organic Light-Emitting Diodes (OLEDs): By incorporating emissive functional groups, derivatives of this compound could be investigated as host or emissive materials in OLEDs. The aliphatic chains could help in achieving amorphous thin films, which are often desirable for high-efficiency OLEDs.

Integration into Hybrid Organic-Inorganic Materials Systems

The tertiary alcohol group in this compound provides a reactive handle for grafting the molecule onto inorganic surfaces, opening up possibilities for the creation of novel hybrid materials.

Surface Modification of Nanoparticles: The compound could be used to functionalize the surface of inorganic nanoparticles (e.g., quantum dots, metal oxides). This could improve the dispersibility of the nanoparticles in organic matrices and facilitate charge transfer between the organic and inorganic components.

Hybrid Perovskite Solar Cells: Thiophene-based molecules have been used as hole-transporting materials in perovskite solar cells. Derivatives of this compound could be designed to interact with the perovskite surface through the alcohol group, potentially improving device stability and efficiency.

Sensors: The integration of these molecules with inorganic transducer materials could lead to the development of new chemical sensors. The thiophene ring can interact with analytes, and this interaction could be transduced into an electrical or optical signal by the inorganic component.

Advanced Characterization Techniques for In Situ Studies of Material Performance

To fully understand the structure-property relationships of materials based on this compound, advanced in situ characterization techniques will be indispensable.

Grazing-Incidence X-ray Scattering (GIXS): This technique can be used to probe the molecular packing and orientation of thin films of this compound derivatives during device operation, providing insights into how the molecular organization affects charge transport.

In Situ Spectroelectrochemistry: This method would allow for the investigation of the electronic and structural changes that occur in the material upon the application of an electric field or upon doping, which is crucial for understanding the functioning of electronic devices.

Scanning Probe Microscopy (SPM): Techniques such as atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM) can be employed to study the nanoscale morphology and electronic properties of thin films and their interfaces within a device under operating conditions.

Theoretical Predictions Guiding Experimental Research in New Application Areas

Computational modeling and theoretical calculations can play a vital role in guiding the experimental exploration of this compound and its derivatives.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of different derivatives. This information is critical for designing materials for specific electronic applications.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the self-assembly behavior and thin-film morphology of these materials, helping to understand how the molecular structure influences the solid-state packing.

Quantum Chemistry Calculations: These calculations can be used to predict the optical properties, such as absorption and emission spectra, of new derivatives, guiding the design of materials for applications in OLEDs and OPVs.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for their application in a new generation of advanced materials and electronic devices.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Thiophen-2-yl-heptan-4-ol to ensure high yield and purity?

- Methodological Answer : A practical approach involves Friedel-Crafts acylation of thiophene derivatives, followed by Grignard addition to form the tertiary alcohol. Critical steps include:

- Using anhydrous AlCl₃ as a Lewis catalyst for regioselective acylation of thiophene .

- Quenching the reaction with ice-cold water to prevent overalkylation.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Characterization by ¹H/¹³C NMR to confirm the heptan-4-ol backbone and thiophene substitution pattern .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : ¹H NMR (δ ~1.5–1.7 ppm for methylene groups adjacent to the alcohol; δ ~6.8–7.4 ppm for thiophene protons) and ¹³C NMR (δ ~70–75 ppm for the quaternary alcohol carbon) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or thiophene ring cleavage) .

- IR Spectroscopy : Broad O–H stretch (~3200–3500 cm⁻¹) and C–S stretch (~600–700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in the compound’s experimental vs. theoretical spectroscopic data?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare them with experimental values. Discrepancies >1 ppm may indicate conformational flexibility or solvent effects .

- Use molecular dynamics simulations to assess rotational barriers of the thiophene-heptanol linkage, which could explain split peaks in NMR .

- Cross-validate IR vibrational modes with computed spectra using Gaussian or ORCA software .

Q. What strategies address contradictions in reported reactivity of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Design controlled experiments varying pH (e.g., HCl/NaOH in THF/H₂O). Monitor stability via HPLC:

- Under acidic conditions, the alcohol may protonate, leading to dehydration (formation of 4-Thiophen-2-yl-hept-3-ene) .

- Basic conditions could promote oxidation; use TLC to track byproducts.

- Analyze kinetic data with Eyring plots to compare activation energies for competing pathways .

Q. How can researchers validate the compound’s structural stability in catalytic applications?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C suggests thermal stability) .

- Expose the compound to UV-Vis light (λ = 254–365 nm) for photostability studies; monitor degradation via GC-MS .

- Test recyclability in catalytic cycles (e.g., hydrogenation) by tracking yield decline over 5–10 runs .

Q. What crystallographic challenges arise when determining the crystal structure of this compound?

- Methodological Answer :

- Use SHELXD for phase determination if twinning occurs due to flexible heptanol chains .

- Address disorder in the thiophene ring by refining occupancy factors in SHELXL .

- High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for accurate atomic positioning .

Data Analysis & Reproducibility

Q. How should researchers handle irreproducible yields in scaled-up syntheses of this compound?

- Methodological Answer :

- Systematically vary reaction parameters (temperature, solvent polarity, stirring rate) using a Design of Experiments (DoE) approach.

- Perform statistical analysis (ANOVA) to identify critical factors (e.g., moisture sensitivity of AlCl₃) .

- Document batch-to-batch variability in supplementary materials, including raw NMR and chromatographic data .

Q. What protocols ensure ethical reporting of contradictory toxicity data for this compound?

- Methodological Answer :

- Adhere to FAIR principles: Publish raw ecotoxicity data (e.g., Daphnia magna LC₅₀ assays) in open repositories with metadata .

- Disclose conflicting results in the "Results and Discussion" section, emphasizing methodological differences (e.g., exposure time, solvent carriers) .

- Use CONSORT-like checklists for transparency in biological testing .

Tables for Key Data

| Property | Experimental Value | Reference |

|---|---|---|

| Melting Point | 78–80°C (Lit. 75–82°C) | |

| logP (Octanol-Water) | 2.3 ± 0.1 (Predicted) | |

| TGA Decomposition Onset | 215°C | |

| ¹H NMR (CDCl₃) δ (ppm) | 1.45 (m, 4H), 4.05 (s, 1H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.